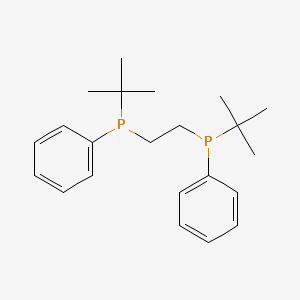
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-]: is a chemical compound with the molecular formula C26H24P2. It is a type of phosphine ligand, which is commonly used in coordination chemistry and catalysis. The compound is characterized by the presence of two phosphine groups attached to an ethane backbone, with each phosphine group further substituted with a phenyl group and a tert-butyl group. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] typically involves the reaction of 1,2-dibromoethane with lithium diphenylphosphide. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
BrCH2CH2Br+2LiPPh2→Ph2PCH2CH2PPh2+2LiBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine groups.
Substituted Derivatives: Formed from substitution reactions.
Metal-Phosphine Complexes: Formed from coordination with transition metals.
科学研究应用
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, polymers, and materials science.
作用机制
The mechanism of action of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] primarily involves its role as a ligand in coordination chemistry. The phosphine groups can donate electron density to transition metals, forming stable complexes. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] can be compared with other similar phosphine ligands, such as:
Triphenylphosphine (PPh3): A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
1,2-Bis(diphenylphosphino)ethane (dppe): Similar to the compound but lacks the tert-butyl groups.
Tris(tert-butyl)phosphine (P(t-Bu)3): Contains three tert-butyl groups attached to the phosphorus atom.
The uniqueness of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] lies in its combination of phenyl and tert-butyl groups, which provide a balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
属性
CAS 编号 |
144313-32-6 |
|---|---|
分子式 |
C22H32P2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |
InChI 键 |
QCGQZQVMBJGWNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



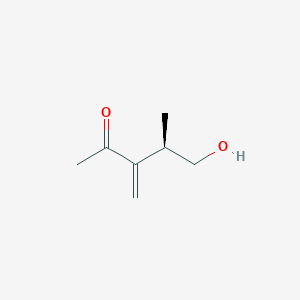

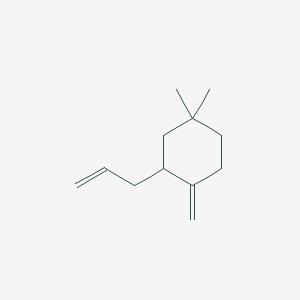
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
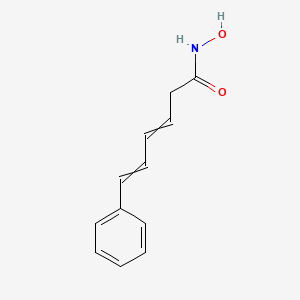
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

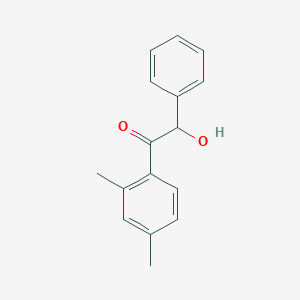
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

